3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene
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Overview
Description
3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene: is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One common method is the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes. This process can be achieved through various reaction conditions, including the use of sulfurizing agents and specific catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential role in biological processes and its interactions with biomolecules. It may serve as a model compound for understanding the behavior of sulfur-containing organic molecules in biological systems .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique chemical properties may make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with thiol-containing proteins. These interactions can modulate cellular processes and influence the compound’s biological activity .
Comparison with Similar Compounds
- 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene
- 2,3-Dimethylthiophene
- 2,5-Dimethylthiophene
Comparison: Compared to similar compounds, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is unique due to its specific substitution pattern and long alkyl chain. This structural difference imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity. These unique features make it particularly valuable in applications requiring specific chemical behaviors .
Properties
CAS No. |
102037-91-2 |
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Molecular Formula |
C21H38S |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3,7,11-trimethyldodecyl)thiophene |
InChI |
InChI=1S/C21H38S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-19(5)15-20(6)22-21/h15-18H,7-14H2,1-6H3 |
InChI Key |
VOOWENHHJZBQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CCC(C)CCCC(C)CCCC(C)C)C |
Origin of Product |
United States |
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